The total synthesis of Calanquinone A has been achieved using a multi-step synthetic approach. The synthesis begins with the oxidation of 2-methoxy-5-carboxylic acid methyl ester to form a quinone intermediate. This intermediate is then coupled with 3,4,5-trimethoxytoluene in the presence of trifluoroacetic acid, leading to the formation of another quinone derivative. Subsequent reduction and oxidation steps yield Calanquinone A through selective demethylation using trimethylsilyl iodide .
The synthetic route can be summarized as follows:
Calanquinone A has a complex molecular structure characterized by multiple rings typical of phenanthrenes. Its molecular formula is C₁₈H₁₈O₄, with a molecular weight of approximately 298.34 g/mol. The structural elucidation was performed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the presence of functional groups typical for quinones and phenanthrenes .
Calanquinone A exhibits significant reactivity due to its electrophilic carbonyl groups, making it capable of undergoing various chemical transformations. Notably, it has been shown to interact with cellular components leading to cytotoxic effects in cancer cells.
Key reactions include:
The mechanism of action for Calanquinone A involves its ability to induce apoptosis in cancer cells. Studies have shown that it causes cell cycle arrest in the S phase followed by apoptosis through intrinsic pathways. This is evidenced by flow cytometric analysis demonstrating increased sub-G1 populations indicative of apoptotic cells .
The compound's cytotoxicity is attributed to its interaction with cellular proteins involved in cell proliferation and survival, leading to increased reactive oxygen species (ROS) production and subsequent cellular stress responses .
Relevant data from studies indicate that Calanquinone A has an EC₅₀ value of less than 0.5 µg/mL against several cancer cell lines, showcasing its potent biological activity .
Calanquinone A has garnered attention for its potential applications in cancer therapeutics due to its potent cytotoxic effects against various cancer types. Its ability to induce apoptosis makes it a candidate for further research into structure-activity relationships (SAR) aimed at developing new anticancer agents.
Additionally, ongoing studies are exploring its effects on platelet aggregation and anti-inflammatory properties, which may expand its therapeutic applications beyond oncology .
Calanquinone A (C₁₇H₁₄O₆) was first isolated in 2008 through bioassay-guided fractionation of the ethyl acetate (EtOAc)-soluble extract of Calanthe arisanensis roots. The process involved partitioning a cytotoxic methanol extract (225 g from 5.42 kg dried roots) between EtOAc and water, followed by repeated silica gel chromatography of the active EtOAc fraction (32.7 g). Potency tracking against human cancer cell lines (IC₅₀ < 20 µg/mL) identified calanquinone A as the primary bioactive component [1] [3]. Structural elucidation confirmed it as a novel 5-hydroxy-3,6,7-trimethoxy-1,4-phenanthrenequinone via high-resolution mass spectrometry ([M-H]⁻ at m/z 313.0705), UV/IR spectroscopy, and 2D-NMR (Table 1) [1] [4].
Table 1: Key Spectroscopic Signatures of Calanquinone A
Technique | Key Data | Structural Inference |
---|---|---|
HRESIMS | [M-H]⁻ 313.0705 (C₁₇H₁₄O₆) | Molecular formula |
UV-Vis | λₘₐₓ 242, 308, 426 nm | Conjugated quinone system |
IR | 3348 (OH), 1642 (C=O), 1626–1411 cm⁻¹ (aromatic) | Functional groups |
¹H-NMR | δ 6.15 (s, H-2), 6.86 (s, H-8), 8.05 (d, H-9), 8.10 (d, H-10) | Phenanthrene protons |
HMBC | H-8 → C-7 (δ 155.2), C-9 (δ 137.1); H-2 → C-4 (δ 186.2) | Quinone ring substitution |
Calanthe arisanensis is a terrestrial orchid endemic to Taiwan, growing exclusively in forests at 1,000–2,000 m elevation. As one of 19 Taiwanese Calanthe species (out of >150 globally), it occupies shaded, humid microhabitats critical for mycorrhizal symbiosis. Its roots exhibit a velamen layer (4–5 cells thick) and peloton-containing cortical cells, adaptations for nutrient acquisition in low-light forest floors [1] [4] [9]. Conservation concerns arise from limited geographic range (central/northern mountain regions), habitat fragmentation, and illegal collection for horticulture and research [6] [7] [9]. Hybridization with C. sieboldii (yielding C. ×hsinchuensis) further threatens genetic integrity [9].
Fig. 1: Distribution of C. arisanensis in Taiwan
▲: Documented populations (Jiashih, Niao Zui Shan) ●: Hybrid zones with *C. sieboldii*
Within Orchidaceae, phenanthrenequinones like calanquinone A are chemotaxonomic markers concentrated in the tribe Collabieae (subfamily Epidendroideae). Phylogenomic analyses using plastid DNA and transcriptomes place Calanthe within a clade sister to Blepharoglossum and Oberonia (Malaxidinae). This lineage shares an evolutionary shift toward terrestrial growth and phenanthrene biosynthesis [2] [10]. Calanquinone A’s structural analogs—e.g., sphenone (lacking C-5 OH), cymbinodin A (lacking C-6/C-7 OCH₃), and annoquinone A (minimal substitution)—occur in phylogenetically proximal genera (Cymbidium, Annoectochilus), suggesting conserved biosynthetic pathways [1] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7